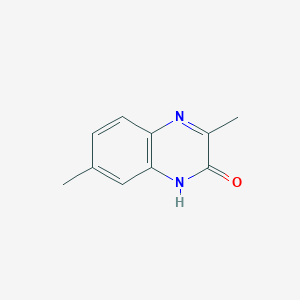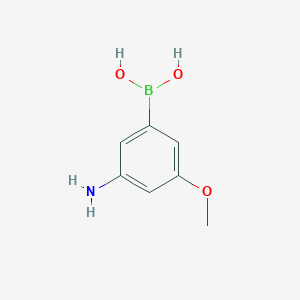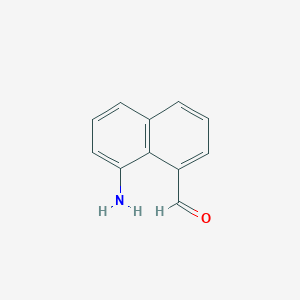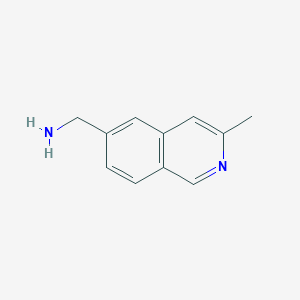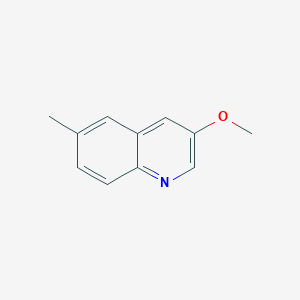
6-Chloro-2-ethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethylnicotinonitrile is a chemical compound with the molecular formula C9H8ClN3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound has a yellowish appearance and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-2-ethylnicotinonitrile involves the dissolution of N-oxo niacinamide in an organic solvent, followed by the addition of thionyl chloride under controlled temperature conditions. The reaction mixture is then gradually heated and stirred, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process also includes steps for the recovery and recycling of thionyl chloride and organic solvents, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-ethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted nicotinonitrile derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydrogenation: Involves the use of hydrogen gas and metal catalysts to reduce the nitrile group.
Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
6-Chloro-2-ethylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
2-Chloro-6-ethylnicotinonitrile: Shares a similar structure but differs in the position of the chlorine atom.
Bosutinib, Milrinone, Neratinib, and Olprinone: These are drugs that contain nicotinonitrile moieties and exhibit various therapeutic activities.
Uniqueness: 6-Chloro-2-ethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its importance in both research and industry .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-chloro-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-2-7-6(5-10)3-4-8(9)11-7/h3-4H,2H2,1H3 |
InChI Key |
XXOOADFBVXHURU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
